8-methoxynaphthalene-2-carboxylic Acid
Description
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
8-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c1-15-11-4-2-3-8-5-6-9(12(13)14)7-10(8)11/h2-7H,1H3,(H,13,14) |
InChI Key |
WVVFTEVROJKIJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Methoxynaphthalene-2-carboxylic Acid
- Molecular Formula : C₁₂H₁₀O₃ (same as 8-methoxy isomer) .
- Key Differences : The methoxy group is at the 6-position instead of the 8-position.
- Applications: Serves as Naproxen Impurity O and Naproxen Related Compound A in pharmaceutical quality control, highlighting its role in non-steroidal anti-inflammatory drug (NSAID) synthesis .
Hydrogenated Derivatives: Ring Saturation Effects
8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
- Molecular Formula : C₁₂H₁₄O₃ .
- Key Differences : Partial hydrogenation of the naphthalene ring reduces aromaticity, lowering molecular weight (206.24 g/mol ) and increasing solubility in polar solvents .
- Applications : Used in synthetic intermediates for bioactive molecules, leveraging its semi-rigid structure for conformational studies .
8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid
- Molecular Formula: C₁₁H₁₃NO₂ .
- Key Differences: An amino (-NH₂) group replaces the methoxy group, and the ring is partially hydrogenated.
- Reactivity: The amino group introduces basicity, enabling participation in peptide coupling or coordination chemistry, unlike the methoxy analog .
Functional Group Modifications
Methyl 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
6-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic Acid
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 8-Methoxynaphthalene-2-carboxylic acid | C₁₂H₁₀O₃ | 202.21 | 214 | -COOH, -OCH₃ (8-position) |
| 6-Methoxynaphthalene-2-carboxylic acid | C₁₂H₁₀O₃ | 202.21 | N/A | -COOH, -OCH₃ (6-position) |
| 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | C₁₂H₁₄O₃ | 206.24 | N/A | -COOH, -OCH₃, partially hydrogenated ring |
| 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C₁₁H₁₃NO₂ | 191.23 | N/A | -COOH, -NH₂, partially hydrogenated ring |
Research Findings and Insights
- Positional Isomerism: The 6-methoxy isomer’s role as a Naproxen impurity underscores the importance of methoxy group positioning in NSAID synthesis and metabolism .
- Hydrogenation Effects : Partial saturation of the naphthalene ring (e.g., in tetrahydronaphthalene derivatives) improves solubility but reduces aromatic conjugation, impacting electronic properties and binding interactions .
- Functional Group Engineering: Esterification (e.g., methyl esters) or amino substitution diversifies applications, enabling tailored lipophilicity or coordination chemistry .
Preparation Methods
Regioselective Acylation of 2-Methoxynaphthalene
The foundational step in synthesizing 8-methoxynaphthalene-2-carboxylic acid involves the regioselective introduction of an acyl group at the 8-position of 2-methoxynaphthalene. This is achieved via Friedel-Crafts acylation using β-zeolite catalysts. The choice of catalyst and acylating reagent dictates positional selectivity:
| Catalyst | Acylating Reagent | Temperature (°C) | 8-Acyl Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| La³⁺-β-zeolite | Benzoic anhydride | 130 | 94 | 88 |
| Al³⁺-β-zeolite | Acetic anhydride | 100 | 72 | 65 |
| H-Beta | Propionic anhydride | 130 | 81 | 78 |
Mechanistic Insights :
La³⁺-exchanged zeolites enhance 8-position selectivity by narrowing channel dimensions via La(OH)₂⁺ ion formation, which sterically hinders bulkier 1- and 6-acyl isomers. Bronsted acid sites generated during catalyst activation further stabilize the transition state for 8-acylation.
Oxidation of 8-Acyl-2-Methoxynaphthalene
The acyl group at the 8-position is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic media:
Optimized Conditions :
-
Oxidizing Agent : 3 equiv. KMnO₄
-
Solvent : 80% aqueous acetic acid
-
Temperature : 80°C, 6 h
Direct Carboxylation via CO₂ Insertion
Transition Metal-Catalyzed C-H Activation
Palladium-catalyzed carboxylation offers a single-step route to introduce the carboxylic acid group directly at the 2-position. This method avoids intermediate acylation but requires stringent control over directing groups:
Key Parameters :
Electrochemical Carboxylation
Electrochemical methods provide a greener alternative by leveraging electron transfer to activate C-H bonds:
| Electrode Material | Electrolyte | Potential (V vs. SCE) | Yield (%) |
|---|---|---|---|
| Pt Cathode | TBABF₄/DMF | -2.1 | 57 |
| Graphite Felt | LiClO₄/MeCN | -1.8 | 49 |
Limitations : Moderate yields due to over-reduction side reactions forming naphthol derivatives.
Sequential Methoxylation and Carboxylation
Nitration/Reduction/Methylation Sequence
This multi-step approach builds the methoxy and carboxylic acid groups sequentially:
-
Nitration :
-
Reduction :
-
Diazotization/Methoxylation :
Challenges :
-
Diazonium intermediates are thermally unstable, requiring temperatures below 5°C.
Solvent and Catalyst Interactions
Solvent Effects on Acylation
Nitrobenzene outperforms polar aprotic solvents by stabilizing acyl carbocations and suppressing deacylation:
| Solvent | Donor Number | 8-Acyl Yield (%) | Deacylation (%) |
|---|---|---|---|
| Nitrobenzene | 4.4 | 97 | <1 |
| 1,2-Dichloroethane | 0 | 85 | 12 |
| 1,4-Dioxane | 14.8 | 24 | 68 |
High donor-number solvents like 1,4-dioxane coordinate to Lewis acid sites, deactivating the catalyst.
Heteropolyacid Salt Catalysts
Al³⁺ and Cu²⁺ salts of tungstophosphoric acid (TPA) enhance reaction rates through balanced Brønsted/Lewis acidity:
| Catalyst | Surface Acidity (mmol NH₃/g) | Turnover Frequency (h⁻¹) |
|---|---|---|
| AlTPA | 0.48 | 12.7 |
| CuTPA | 0.31 | 8.9 |
AlTPA’s higher acidity correlates with improved activity in nitrobenzene-mediated reactions.
Comparative Analysis of Methods
Yield and Selectivity Trade-offs
-
Friedel-Crafts/Oxidation : Highest yield (92%) but requires two steps.
-
Direct Carboxylation : Atom-economical but suffers from positional ambiguity.
-
Sequential Functionalization : Flexible but low overall yield (63%).
Industrial Scalability Considerations
-
La³⁺-β-zeolites are reusable for 5 cycles with <10% activity loss.
-
Electrochemical methods reduce waste but demand specialized equipment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-methoxynaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving Friedel-Crafts acylation or Ullmann coupling to introduce the methoxy and carboxylic acid groups. For example, methoxy group introduction often employs methylating agents like dimethyl sulfate under basic conditions (e.g., K₂CO₃), while carboxylation may use CO₂ insertion via Kolbe-Schmitt reactions. Key factors include:
- Temperature : Elevated temperatures (120–150°C) improve reaction rates but may degrade sensitive intermediates.
- Catalysts : CuI or Pd catalysts enhance coupling efficiency in Ullmann-type reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating high-purity products (≥98% by HPLC) .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?
- Methodological Answer :
- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm, while the carboxylic acid proton (if present) is observed as a broad peak at δ 10–12 ppm. Aromatic protons exhibit splitting patterns dependent on substitution (e.g., para-substituted protons show doublets).
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O stretch of methoxy group).
- Differentiation from analogs (e.g., 6-methoxy derivatives) relies on coupling constants and integration ratios .
Q. What solvent systems are recommended for recrystallization to achieve high crystallinity?
- Methodological Answer : Ethanol/water (7:3 v/v) or toluene/acetone (5:1) mixtures are effective due to the compound’s moderate polarity. Slow cooling (1–2°C/min) yields needle-like crystals suitable for X-ray diffraction. Solubility in DMSO (≥50 mg/mL) facilitates biological assays .
Advanced Research Questions
Q. How do electronic effects of the methoxy group influence regioselective functionalization in electrophilic substitution reactions?
- Methodological Answer : The methoxy group at position 8 acts as an electron-donating group, directing electrophiles (e.g., nitronium ion, bromine) to the ortho/para positions relative to itself. For example:
- Nitration : Predominantly yields 5-nitro-8-methoxynaphthalene-2-carboxylic acid (para to methoxy).
- Bromination : Requires FeBr₃ as a catalyst, producing 6-bromo derivatives (meta to carboxylic acid). Computational studies (DFT) confirm activation energies for these pathways differ by ~5 kcal/mol .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability, concentration ranges). To reconcile:
- Standardization : Use CLSI guidelines for antimicrobial testing (MIC values at 0.1–100 µg/mL).
- Mechanistic studies : COX-2 inhibition assays (IC₅₀) clarify anti-inflammatory action, while ROS scavenging assays validate antioxidant claims. Cross-validate with structural analogs (e.g., 6-hydroxy derivatives) to isolate substituent-specific effects .
Q. Can computational modeling predict binding affinities of this compound with cytochrome P450 enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
